2-chloro-5-nitro-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-nitro-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C15H13ClN2O3 and a molecular weight of 304.735 g/mol . This compound belongs to the class of nitrobenzenes, which are characterized by the presence of a nitro group attached to a benzene ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The subsequent step involves the reaction of the nitrated product with 2-phenylethylamine in the presence of a suitable catalyst, such as triethylamine, to form the final compound .
Industrial Production Methods
Industrial production of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product . The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and a suitable base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-chloro-5-amino-N-(2-phenylethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2-chloro-5-nitro-N-(2-phenylethyl)benzamide is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitro-N-(1-phenylethyl)benzamide
- 2-chloro-N,N-dimethyl-5-nitrobenzamide
- 2-chloro-4-nitro-N-(2-phenylethyl)benzamide
Uniqueness
2-chloro-5-nitro-N-(2-phenylethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and 2-phenylethyl groups allows for a range of chemical reactions and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
2-chloro-5-nitro-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-14-7-6-12(18(20)21)10-13(14)15(19)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOSFVQWSKDXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.